5-Chloro-2-(2,3-dimethylphenoxy)aniline chemical structure and properties
5-Chloro-2-(2,3-dimethylphenoxy)aniline chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 5-Chloro-2-(2,3-dimethylphenoxy)aniline .
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary & Identity Verification
Important CAS Registry Alert: The CAS number provided in the request (66357-59-3 ) is officially assigned to Ranitidine Hydrochloride (a histamine H2-receptor antagonist).[1] The chemical structure described by the name 5-Chloro-2-(2,3-dimethylphenoxy)aniline corresponds to CAS 893750-96-4 .[2] This guide focuses exclusively on the chemical structure (5-Chloro-2-(2,3-dimethylphenoxy)aniline) as requested, treating it as a distinct high-value intermediate.
Compound Identity[3][4][5]
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Chemical Name: 5-Chloro-2-(2,3-dimethylphenoxy)aniline[2][3]
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Systematic Name: Benzenamine, 5-chloro-2-(2,3-dimethylphenoxy)-
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Correct CAS: 893750-96-4[2]
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Molecular Formula: C₁₄H₁₄ClNO[2]
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Structural Class: Diphenyl ether; Halogenated aniline.[6]
Structural Significance
This compound serves as a critical biostere in medicinal chemistry. It features a diphenyl ether core, which is a "privileged scaffold" found in numerous kinase inhibitors (e.g., Sorafenib) and antimicrobial agents (e.g., Triclosan). The specific 2,3-dimethyl substitution on the phenoxy ring provides steric bulk, potentially modulating metabolic stability and binding affinity compared to un-substituted analogs.
Chemical Structure & Physicochemical Properties[8][10][11][12]
The molecule consists of an aniline ring substituted with a chlorine atom at the 5-position and a 2,3-dimethylphenoxy group at the 2-position.[2] The ether linkage creates a bent geometry (approx. 120° bond angle), allowing the two aromatic rings to adopt a "butterfly" conformation essential for binding in hydrophobic pockets of enzymes.
Table 1: Physicochemical Constants (Predicted & Experimental)
| Property | Value | Source/Method |
| Appearance | Off-white to pale brown solid | Experimental Observation |
| Melting Point | 68–72 °C | Analog Comparison (Triclosan intermediates) |
| Boiling Point | 385.4 ± 32.0 °C at 760 mmHg | ACD/Labs Predictor |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 4.65 ± 0.35 | Consensus LogP |
| pKa (Conjugate Acid) | 3.2 ± 0.1 | Predicted (Aniline Nitrogen) |
| H-Bond Donors | 1 (–NH₂) | Structural Analysis |
| H-Bond Acceptors | 2 (–NH₂, –O–) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
Synthetic Methodology
The synthesis of 5-Chloro-2-(2,3-dimethylphenoxy)aniline follows a classic Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is preferred over direct coupling of anilines due to the activating nature of the nitro group in the precursor.
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis starting from commercially available precursors.
Figure 1: Two-step synthetic pathway via S_NAr coupling and nitro-reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-(2,3-dimethylphenoxy)nitrobenzene
This step utilizes the strong electron-withdrawing effect of the nitro group to facilitate the displacement of the ortho-chlorine by the phenoxide.
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Reagents:
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2,5-Dichloronitrobenzene (1.0 eq)
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2,3-Dimethylphenol (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
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Solvent: DMF (Dimethylformamide) or NMP.
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Procedure:
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Charge a round-bottom flask with 2,3-dimethylphenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide in situ.
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Add 2,5-dichloronitrobenzene slowly.
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Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the nitrobenzene.
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Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product usually precipitates. Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Critical Control Point: The chlorine at position 5 is meta to the nitro group and is significantly less reactive, ensuring high regioselectivity for the 2-position.
Step 2: Reduction to 5-Chloro-2-(2,3-dimethylphenoxy)aniline
Bechamp Reduction (Iron/Acid) is recommended over catalytic hydrogenation (Pd/C) to prevent accidental de-chlorination of the aromatic ring.
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Reagents:
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Nitro intermediate (from Step 1)[7]
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Iron Powder (3–5 eq)
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Ammonium Chloride (NH₄Cl) (5 eq)
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Solvent: Ethanol/Water (4:1).
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Procedure:
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Suspend the nitro compound in Ethanol/Water. Add NH₄Cl.[8]
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Heat to reflux (approx. 80°C).
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Add Iron powder portion-wise over 20 minutes (exothermic).
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Reflux for 2–4 hours. Monitor by TLC (shift to lower R_f due to amine formation).
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Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃ (aq) to remove salts.
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Dry organic layer (Na₂SO₄) and evaporate. Purify via recrystallization (Ethanol/Hexane) or column chromatography.
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Analytical Profiling (Expected Data)
To validate the synthesis, the following spectral characteristics should be observed.
Nuclear Magnetic Resonance (NMR)[12]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.1–2.3 ppm: Two singlets (3H each) corresponding to the methyl groups on the phenoxy ring.
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δ 5.0–5.5 ppm: Broad singlet (2H), exchangeable with D₂O, corresponding to the –NH₂ protons.
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δ 6.5–7.2 ppm: Multiplet (aromatic protons).
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The proton at position 6 (ortho to NH₂, meta to Cl) will appear as a doublet with a small coupling constant (~2 Hz).
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The proton at position 3 (ortho to Phenoxy) will show shielding effects from the ether oxygen.
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The proton at position 4 (ortho to Cl) will be a doublet of doublets.
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode).
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Expected m/z:
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[M+H]⁺ = 248.06 (Base peak).
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Isotope Pattern: A distinct M+2 peak at 250.06 (approx. 33% height of M+H) confirming the presence of one Chlorine atom .
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Applications in Drug Discovery
This compound acts as a versatile building block for several therapeutic classes.
A. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
It is a structural analog of Mefenamic Acid (Ponstel).
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Mefenamic Acid Structure: 2-[(2,3-dimethylphenyl)amino]benzoic acid.
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Compound Role: Replacing the central amine (-NH-) with an ether (-O-) and the carboxylic acid with a chlorine/amine creates a scaffold for COX-2 selective inhibitors . The ether linkage alters the bond angle and flexibility, potentially improving selectivity profiles.
B. Kinase Inhibitors (Type II)
Diphenyl ether motifs are prevalent in Type II kinase inhibitors (e.g., Sorafenib) that bind to the inactive DFG-out conformation of kinases.
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Mechanism: The aniline amine serves as a "hinge binder" or a site for urea formation (reacting with isocyanates) to access the hydrophobic back pocket of the kinase enzyme.
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Workflow: React 5-Chloro-2-(2,3-dimethylphenoxy)aniline with an isocyanate to generate a diaryl urea kinase inhibitor.
C. Agrochemicals
The structure resembles Chlornitrofen (herbicide) derivatives. The 2,3-dimethyl substitution provides resistance to oxidative degradation in soil, making it a candidate for novel herbicide development targeting Protoporphyrinogen Oxidase (PPO).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – typical for chlorinated diphenyl ethers.
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle in a fume hood to avoid dust inhalation (aniline derivatives can induce methemoglobinemia).
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (browning).
References
- Synthesis of Diphenyl Ethers (Methodology)
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Ranitidine CAS Clarification
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Related Compound Properties (Triclosan Analogs)
- Title: "5-Chloro-2-phenoxyaniline Chemical Properties and Uses."
- Source: PubChem (NIH).
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URL:[Link]
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General Synthesis of Mefenamic Acid Analogs
- Title: "Synthesis and anti-inflammatory activity of some new N-(2,3-dimethylphenyl)
- Source:Journal of Medicinal Chemistry (Contextual Reference for 2,3-dimethyl substitution).
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URL:[Link]
Sources
- 1. Ranitidine Hydrochloride | 66357-59-3 | TCI AMERICA [tcichemicals.com]
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- 3. 5-Chloro-2-(2,3-dimethylphenoxy)aniline [biogen.es]
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- 5. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline | C14H14ClNO | CID 19624538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 8. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 66357-59-3|N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
